![molecular formula C10H13N3O3S3 B2617669 N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide CAS No. 477867-57-5](/img/structure/B2617669.png)
N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide
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Description
N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the class of heterocyclic compounds. MTSEA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in many fields.
Scientific Research Applications
Photodynamic Therapy Applications
Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizers activated by light in the presence of oxygen to produce cytotoxic species, primarily singlet oxygen, which induces cell death. Research has identified compounds with structural similarities to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide that exhibit high singlet oxygen quantum yields, making them promising candidates for PDT. The efficiency of these compounds in generating singlet oxygen is crucial for their application in PDT, particularly in cancer treatment, due to their potential to selectively destroy tumor cells while sparing healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Catalytic Activities
The interaction with DNA and catalytic activities of compounds containing the thiadiazole moiety, akin to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, has been explored. These compounds exhibit a capacity to bind with DNA, which is a critical property for anticancer drugs as it can result in the inhibition of cancer cell proliferation. Additionally, their catalytic activities, particularly in the context of transition metal complexes, highlight their potential in synthetic chemistry and therapeutic applications (El-Sonbati, Shoair, El‐Bindary, Diab, & Mohamed, 2015).
Anticancer and Antimicrobial Properties
Compounds structurally related to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide have been synthesized and tested for their anticancer and antimicrobial properties. Some of these compounds demonstrate significant inhibitory activity against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells, showcasing their potential as lead compounds in the development of new anticancer agents. Furthermore, these compounds' antimicrobial activity suggests they could serve as a basis for creating new antibiotics or antifungal medications (Tsai et al., 2016).
Enzyme Inhibition
Research into the enzyme inhibition properties of compounds with a thiadiazole core, similar to N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide, has yielded promising results. These compounds have been studied for their ability to inhibit human carbonic anhydrase isoenzymes, which is of interest in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness. The development of selective inhibitors based on these compounds could lead to new therapeutic agents with improved efficacy and reduced side effects (Mishra et al., 2016).
properties
IUPAC Name |
N-(3-methoxypropyl)-5-(thiadiazol-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S3/c1-16-6-2-5-12-19(14,15)10-4-3-8(17-10)9-7-11-13-18-9/h3-4,7,12H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVPGXURJSRHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(S1)C2=CN=NS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-5-(1,2,3-thiadiazol-5-yl)-2-thiophenesulfonamide |
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